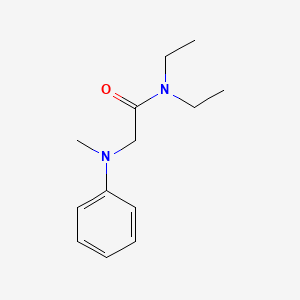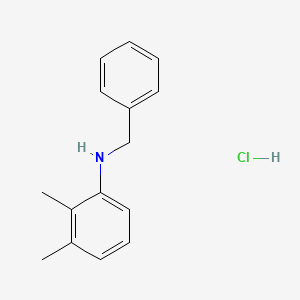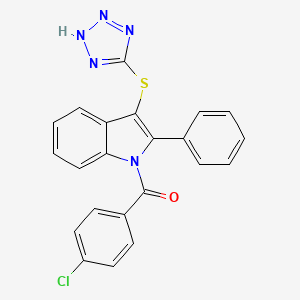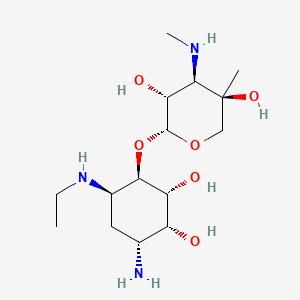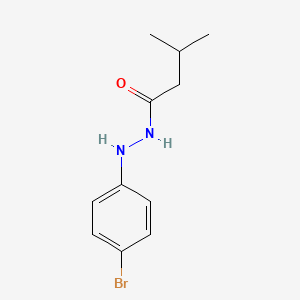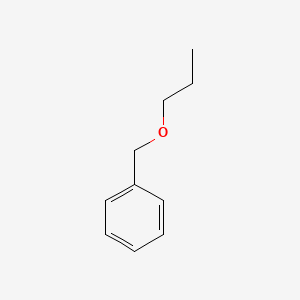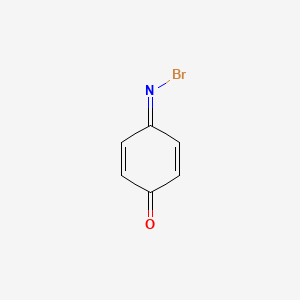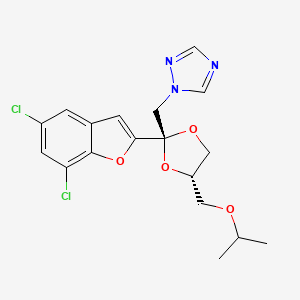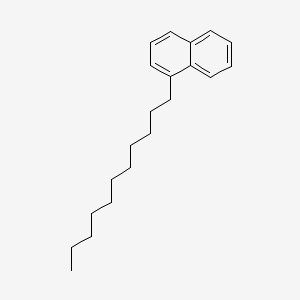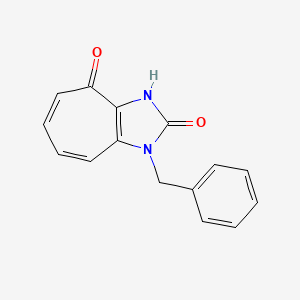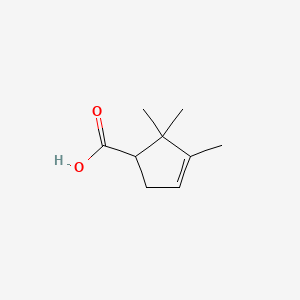![molecular formula C8H3ClN2O B13780575 [(5-Chlorofuran-2-yl)methylidene]propanedinitrile CAS No. 91937-67-6](/img/structure/B13780575.png)
[(5-Chlorofuran-2-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is an organic compound with the molecular formula C8H3ClN2O It is characterized by the presence of a chloro-substituted furan ring and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile typically involves the reaction of 5-chloro-2-furaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-chloro-2-furaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-chloro-2-furyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-furyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro-substituted furan ring and nitrile groups may play a role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-bromo-2-furyl)methylidene]propanedinitrile
- 2-[(5-methyl-2-furyl)methylidene]propanedinitrile
- 2-[(5-nitro-2-furyl)methylidene]propanedinitrile
Uniqueness
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the furan ring.
Eigenschaften
CAS-Nummer |
91937-67-6 |
|---|---|
Molekularformel |
C8H3ClN2O |
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
2-[(5-chlorofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H |
InChI-Schlüssel |
NWQSNLTVBGLWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


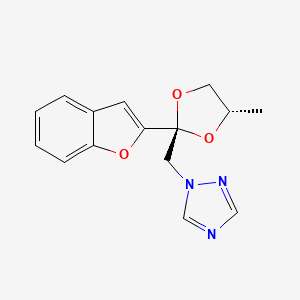
![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
